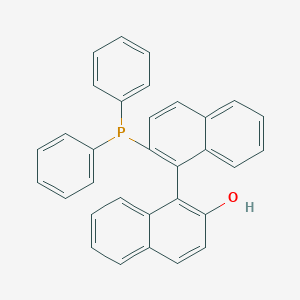

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol

Overview

Description

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is a compound that is widely used in scientific research. It is a phosphine oxide ligand that has been used in the synthesis of a variety of complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is not well understood. However, it is believed to act as a chelating agent, coordinating to a metal center and stabilizing it in a particular oxidation state. This can lead to increased reactivity and selectivity in catalytic reactions.

Biochemical and physiological effects:

There is limited research on the biochemical and physiological effects of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol. However, it is generally considered to be relatively non-toxic, and has been used in a variety of lab experiments without adverse effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol in lab experiments is its ability to coordinate to a variety of metal centers, leading to increased reactivity and selectivity in catalytic reactions. However, one limitation is that it can be difficult to synthesize and purify, which can limit its use in certain experiments.

Future Directions

There are many future directions for research on 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol. One area of interest is the development of new synthetic methods for this compound, which could lead to improved yields and purity. Another area of interest is the use of this compound in new catalytic reactions, which could have important applications in the synthesis of complex organic molecules. Finally, there is potential for this compound to be used in biomedical research, although more research is needed to understand its potential applications in this area.

Scientific Research Applications

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol has been used in a variety of scientific research applications. It is commonly used as a ligand in organometallic chemistry, where it can be coordinated to a metal center to form a complex. These complexes have been used in catalysis, as well as in the synthesis of complex organic molecules.

properties

IUPAC Name |

1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22,33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZAKMZAVUALLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101245802 | |

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol | |

CAS RN |

199796-91-3 | |

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199796-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)